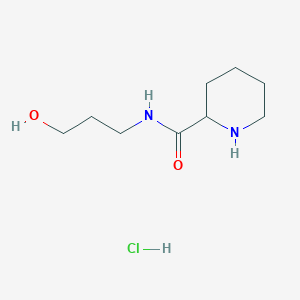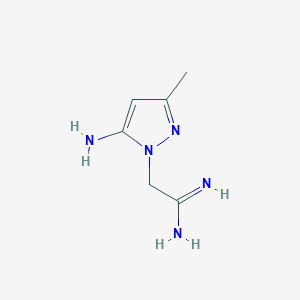
Acétimidamide de 2-(5-amino-3-méthyl-1H-pyrazol-1-yl)
Vue d'ensemble
Description
2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a methyl group
Applications De Recherche Scientifique
2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide has several scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is the androgen receptor (AR). The AR signaling pathway is often activated in prostate cancer cells, and blocking this signaling pathway with AR antagonists is a crucial strategy in prostate cancer therapy .
Mode of Action
2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide interacts with the androgen receptor, acting as an antagonist. This means it binds to the receptor and inhibits its action, thereby blocking the AR signaling pathway . This blockage can lead to a decrease in the proliferation of prostate cancer cells .
Biochemical Pathways
The AR signaling pathway is the primary biochemical pathway affected by 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide. When the AR signaling pathway is blocked, it can lead to a decrease in the proliferation of prostate cancer cells . This pathway is critical for the development of prostate cancer, and its reactivation is often associated with the progression of the disease to a more resistant stage .
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human liver microsomes . This could potentially impact the bioavailability of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide, but more research is needed to confirm this.
Result of Action
The primary result of the action of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is the inhibition of the AR signaling pathway. This leads to a decrease in the proliferation of prostate cancer cells . Some compounds in this series have shown higher anti-proliferative activity against prostate cancer cells than standard treatments .
Analyse Biochimique
Biochemical Properties
2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The compound has been shown to interact with various kinases, including p38MAPK, which is involved in inflammatory responses . Additionally, it can act as a ligand for receptors or enzymes, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
Cellular Effects
The effects of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer . The compound can modulate gene expression by acting on transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell. These effects highlight the compound’s potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
At the molecular level, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, the compound has been shown to inhibit certain kinases, thereby blocking downstream signaling pathways involved in cell proliferation and survival. Additionally, it can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins. These molecular interactions are crucial for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These findings are important for its potential use in long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing adverse effects.
Metabolic Pathways
2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, the compound can accumulate in specific tissues, depending on its affinity for certain biomolecules. These properties are important for understanding its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide typically involves multi-step reactions. One common method includes the reaction of 5-amino-3-methyl-1H-pyrazole with an appropriate acylating agent under controlled conditions to introduce the acetimidamide group . The reaction conditions often require the use of solvents such as ethyl acetate and purification steps involving recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and green chemistry principles, such as solvent-free reactions and eco-friendly reagents, is also explored to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Comparaison Avec Des Composés Similaires
5-amino-3-methyl-1-phenylpyrazole: Similar in structure but with a phenyl group instead of the acetimidamide group.
3-amino-5-methylpyrazole: Lacks the acetimidamide group, making it less complex.
5-amino-3-methyl-1H-pyrazole: The parent compound without additional functional groups.
Uniqueness: 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is unique due to the presence of the acetimidamide group, which enhances its reactivity and potential bioactivity. This functional group allows for further derivatization and the exploration of new chemical and biological properties .
Propriétés
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-4-2-6(9)11(10-4)3-5(7)8/h2H,3,9H2,1H3,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHIXQCBVMGBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


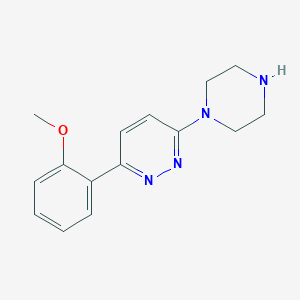
![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)

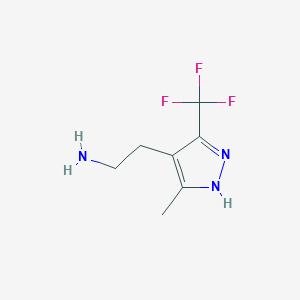
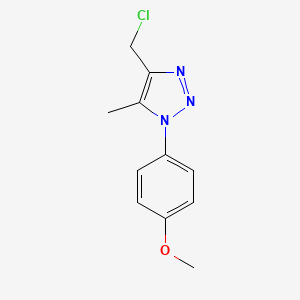


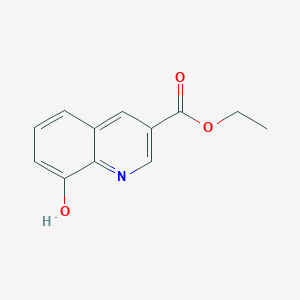
![2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465935.png)

![1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1465937.png)


